molecular formula C14H22N4O3 B2998882 Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1353954-40-1

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2998882
CAS No.: 1353954-40-1
M. Wt: 294.355
InChI Key: VVOPJZCSERLZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 6-methoxypyrimidin-4-yl substituent. This compound is widely utilized in medicinal chemistry for its versatility in drug discovery, particularly in kinase inhibitors and antimicrobial agents. The Boc group enhances solubility and stability during synthesis, while the methoxypyrimidine moiety contributes to binding interactions in biological targets .

Properties

IUPAC Name

tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-7-5-17(6-8-18)11-9-12(20-4)16-10-15-11/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOPJZCSERLZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 1353954-40-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and bacterial infections. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C15H24N4O3
  • Molecular Weight : 308.38 g/mol
  • Physical Form : Solid
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with methoxypyrimidine intermediates. The general synthetic route can be summarized as follows:

  • Starting Materials : Piperazine and 6-methoxypyrimidin-4-amine.
  • Reagents : Coupling agents (e.g., EDC, HOBt) may be used to facilitate the reaction.
  • Conditions : The reaction is usually carried out in a suitable solvent (e.g., DMF or DMSO) under controlled temperature.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundA431 (vulvar epidermal carcinoma)10Inhibition of cell migration and invasion
Similar pyrimidine derivativesMCF7 (breast cancer)<5Induction of apoptosis via caspase activation

The specific mechanism of action for this compound is still under investigation, but it is believed to involve interference with key signaling pathways involved in cell growth and survival.

Antibacterial Activity

In addition to its anticancer properties, this compound may also possess antibacterial activity. Research on related piperazine derivatives has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent activity comparable to standard antibiotics like vancomycin.

Bacterial Strain MIC (μg/mL) Activity
MRSA2Bactericidal
Enterococcus faecium3Bactericidal

Case Studies and Research Findings

  • Case Study on Anticancer Effects :
    • In a study evaluating the effects of various pyrimidine derivatives on A431 cells, this compound was found to significantly reduce cell viability by inducing apoptosis at concentrations lower than those required for other known chemotherapeutics.
  • Antibacterial Screening :
    • A screening assay conducted on a library of piperazine derivatives revealed that compounds structurally similar to this compound exhibited strong antibacterial properties against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Stability and Reactivity

  • Methoxypyrimidine vs. Chloropyrimidine : The methoxy group in the target compound enhances electron density on the pyrimidine ring, improving resistance to hydrolysis compared to chloro-substituted analogs, which are more reactive toward nucleophiles .
  • Amino vs. Cyano Substituents: Amino groups () increase solubility but reduce oxidative stability, whereas cyano groups () enhance metabolic stability but reduce aqueous solubility .

Physicochemical Properties

  • LogP Values : Methoxypyrimidine derivatives (LogP ~2.5) are less lipophilic than chloro (LogP ~3.1) or phenyl-substituted analogs (LogP ~4.0), influencing bioavailability .
  • Solubility: Amino-substituted derivatives () show higher aqueous solubility (≥10 mg/mL) than methoxy or cyano analogs (<5 mg/mL) .

Q & A

Q. How is it utilized in PROTAC design?

  • Methodology : The piperazine linker connects E3 ligase binders (e.g., VHL) and target protein ligands (e.g., BTK), enabling targeted protein degradation. Structural studies guide linker length optimization (e.g., 4–6 carbons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.